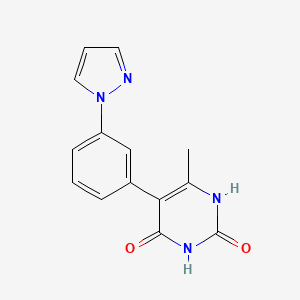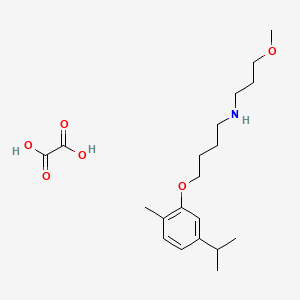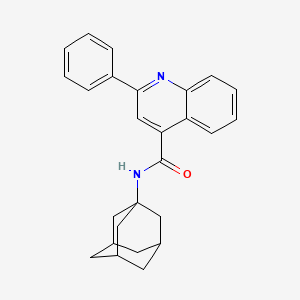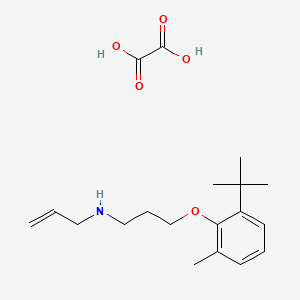![molecular formula C17H22N2O5 B4003822 1-[2-(3-isopropyl-5-methylphenoxy)ethyl]-1H-imidazole oxalate](/img/structure/B4003822.png)
1-[2-(3-isopropyl-5-methylphenoxy)ethyl]-1H-imidazole oxalate
Overview
Description
1-[2-(3-isopropyl-5-methylphenoxy)ethyl]-1H-imidazole oxalate is a useful research compound. Its molecular formula is C17H22N2O5 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.15287181 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry Applications
- Estrogen Receptor Ligands and Cyclooxygenase Inhibitors : Derivatives of 1H-imidazoles have been synthesized and tested for their biological activity, showing hormonal activity in estrogen receptor-positive cells and strong inhibitory effects on cyclooxygenase enzymes. This suggests their potential in developing treatments for breast cancer and inflammatory diseases (Wiglenda et al., 2005).
- H3-Receptor Histamine Antagonists : A series of substituted (phenoxyethyl)- and (phenoxypropyl)imidazoles were synthesized, showing potent H3-receptor histamine antagonism. This highlights their potential in drug development for treating allergies or sleep disorders (Ganellin et al., 1996).
Material Science and Catalysis
- Ionic Liquid Catalysts : Ionic liquids based on imidazole derivatives have been used as catalysts in the synthesis of 2-aryl-4,5-diphenyl imidazoles, demonstrating advantages such as high yields, simplicity, and avoiding the use of harmful catalysts (Zang et al., 2010).
- Iron Catalyzed Ethylene Reactions : (Phenoxyimidazolyl-salicylaldimine)iron complexes have been synthesized and shown to catalyze ethylene oligomerization and polymerization, indicating their potential in industrial applications (Yankey et al., 2014).
Corrosion Inhibition
- Benzimidazole Derivatives as Corrosion Inhibitors : Derivatives of 1,3,4-oxadiazoles have been evaluated for their corrosion inhibition ability on mild steel in sulfuric acid, showing significant protective layer formation and mixed-type inhibition behavior (Ammal et al., 2018).
Properties
IUPAC Name |
1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]imidazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O.C2H2O4/c1-12(2)14-8-13(3)9-15(10-14)18-7-6-17-5-4-16-11-17;3-1(4)2(5)6/h4-5,8-12H,6-7H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKWCHCUBFTUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCN2C=CN=C2)C(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(5-Methyl-2-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4003748.png)



![1-{2-[4-(benzyloxy)phenoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4003761.png)
![benzyl 2-(2-furylmethylene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4003779.png)
![N'-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4003783.png)

![N'-[2-(2-tert-butyl-5-methylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4003791.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(2,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4003810.png)
![{2-[2-(2-allyl-4-chlorophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B4003813.png)
![1-[3-(3-Bromophenoxy)propyl]-4-methylpiperazine;oxalic acid](/img/structure/B4003828.png)
![1-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]-4-methylpiperazine;oxalic acid](/img/structure/B4003829.png)
